Trifluoroacetate

Overview

Description

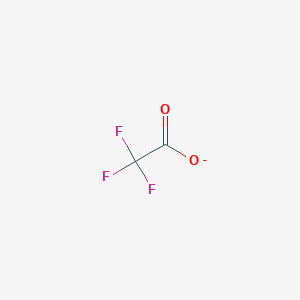

Trifluoroacetate (TFA⁻), the conjugate base of trifluoroacetic acid (CF₃COOH), is a highly stable organofluorine compound characterized by three fluorine atoms attached to a carboxylate group. Its strong electron-withdrawing fluorine substituents confer unique physicochemical properties, including high acidity (pKa ~0.23), thermal stability, and resistance to hydrolysis . TFA⁻ is widely used in pharmaceuticals, agrochemicals, and materials science due to its role as a counterion in salt formulations (e.g., peptide stabilizers) and as a reagent in organic synthesis . Environmental studies highlight TFA⁻ as a persistent degradation product of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), accumulating in aquatic and terrestrial ecosystems .

Q & A

Basic Research Questions

Q. How can trifluoroacetate (TFA) be reliably quantified in environmental water samples?

TFA analysis in environmental matrices requires robust separation and detection techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and selectivity for polar compounds like TFA. For example, isotopic dilution with labeled internal standards (e.g., ¹³C-TFA) minimizes matrix effects. Validation should include recovery tests (e.g., 80–120%) and limits of detection (LOD < 10 ng/L) in groundwater, surface water, and precipitation .

Q. What methods are effective for distinguishing this compound from acetate in complex mixtures?

Deconvolution of overlapping signals in spectroscopic or chromatographic data is critical. For instance, in thermal decomposition studies, this compound releases CF₃ radicals, while acetate produces CH₃ radicals. Using mass spectrometry (MS) or infrared spectroscopy (IR), these fragments can be quantified independently. Adjusting ionization parameters (e.g., electron impact vs. chemical ionization) enhances specificity for CF₃ vs. CH₃ detection .

Q. How does the leaving group ability of this compound compare to halides in gas-phase reactions?

Gas-phase nucleophilic substitution (Sₙ2) and elimination (E2) studies reveal that this compound exhibits intermediate reactivity between iodide and bromide. This hierarchy (I⁻ > TFA⁻ > Br⁻) correlates with the exothermicity of bond dissociation. Computational methods (e.g., MP2/6-311+G(d,p)) support experimental trends by modeling transition states and charge distribution .

Q. What are the primary physical properties of ethyl this compound (ETFA) relevant to solvent selection?

Key properties include density (1.29–1.32 g/cm³ at 278–322 K), viscosity (0.6–0.8 mPa·s), and vapor pressure (2.5 kPa at 298 K). These parameters are measured using calibrated densimeters, viscometers, and static vapor-pressure apparatus. Linear temperature dependence models simplify extrapolation for industrial or synthetic applications .

Advanced Research Questions

Q. How can this compound release protocols be optimized for synthesizing α-halo-α,α-difluoromethyl ketones?

The this compound group acts as a traceless directing agent under mild halogenation conditions (e.g., NXS reagents in CH₂Cl₂ at 0–25°C). Yields >85% are achieved by controlling stoichiometry (1:1.2 substrate:halogen source) and reaction time (<2 hours). Mechanistic studies suggest a radical pathway, validated by ESR spectroscopy and radical trapping experiments .

Q. What electrochemical mechanisms govern this compound behavior in Kolbe electrolysis?

In anhydrous trifluoroacetic acid, this compound undergoes decarboxylation at platinum electrodes, producing C₂F₆ and CO₂. Tafel slope analysis (120 mV/decade under Langmuir conditions) indicates rate-limiting adsorption of intermediates. Galvanostatic transients reveal monolayer coverage of adsorbed CF₃ radicals, contrasting with multilayer formation in aqueous systems .

Q. How does this compound persist and migrate in forest ecosystems?

Field studies in Hubbard Brook Experimental Forest show TFA accumulation in soil (10–50 µg/kg) and wetland sediments due to low biodegradation rates. Isotopic tracing (δ¹⁸O, δ²H) and ion chromatography quantify transport pathways, revealing atmospheric deposition as the dominant source. Retention is influenced by soil organic matter and pH .

Q. What advanced spectroscopic techniques resolve the absolute configuration of this compound salts in natural products?

Electronic circular dichroism (ECD) coupled with density functional theory (DFT) calculations (e.g., B3LYP/6-31G) assigns configurations of chiral centers. For example, (6S,8S)-discorhabdin G this compound exhibits a Cotton effect at 240 nm, validated by solvent-correlated SCRF models .

Q. How can this compound deposition in polar ice cores inform historical atmospheric trends?

Ultra-sensitive LC-MS/MS detects TFA in Antarctic snow (0.1–5 ng/g). Depth profiles correlate with industrial HFC/HCFC use since the 1990s. Deconvolution of co-eluting anions (e.g., acetate) requires high-resolution MS (Q-TOF) and ion chromatography with suppressed conductivity detection .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties of Trifluoroacetate and Analogous Carboxylates

- Acidity and Reactivity : TFA⁻ is ~10⁴ times more acidic than acetate due to fluorine’s electronegativity, enhancing its stability in harsh conditions . Unlike acetate, TFA⁻ resists microbial degradation, contributing to environmental persistence .

- Dipole Moment and Solubility : TFA⁻’s higher dipole moment (3.1–3.5 D vs. 1.7 D for acetate) improves solubility in polar solvents but reduces miscibility in lipids, influencing its use in drug formulations .

Environmental Behavior

Table 2: Soil Retention of this compound vs. Halides

| Compound | Retention (%) in Organic Soil | Retention (%) in Mineral Soil | Key Competing Anions |

|---|---|---|---|

| This compound | 60 | 25 | F⁻, Cl⁻, SO₄²⁻ |

| Cl⁻ | 55 | 20 | NO₃⁻, Br⁻ |

| Br⁻ | 50 | 18 | Cl⁻, I⁻ |

- Soil Interaction: TFA⁻ retention correlates strongly with soil organic matter (r = 0.60) and pH, mimicking halide behavior but with lower competition from common anions like Cl⁻ .

Table 3: Stability of CSP7 this compound vs. Alternative Formulations

- Peptide Stabilization : Lactose-stabilized TFA⁻ formulations resist moisture-induced aggregation better than mannitol or acetate-based systems, critical for inhaled therapeutics .

- Battery Electrolytes: Methyl this compound (CH₃TFA) reacts with lithium polysulfides to form LiTFA, enabling stable organosulfur compounds in Li-S batteries, unlike ethyl this compound’s agrochemical applications .

Inorganic Complexes

Table 4: Molybdenum(II) this compound vs. Acetate Dimer

| Property | Mo₂(O₂CCF₃)₄ | Mo₂(O₂CCH₃)₄ |

|---|---|---|

| Mo-Mo Bond Length (Å) | 2.090 | 2.110 |

| Raman Stretching (cm⁻¹) | 393 | 406 |

| Solubility | High in ethers | Low in nonpolar solvents |

- Structural Insights : Despite similar Mo-Mo bond lengths, this compound’s electron-withdrawing groups enhance solubility in ethers, unlike the acetate analog .

Industrial and Economic Impact

- Pharmaceuticals: TFA⁻ derivatives like phenethyl this compound esters show 2–3× higher logP values than parent polyphenols, improving lipid solubility for cosmetic and drug delivery applications .

- Agrochemicals : Ethyl this compound dominates pesticide synthesis due to superior fluorination efficacy, contrasting with methyl this compound’s niche in battery electrolytes .

Properties

CAS No. |

14477-72-6 |

|---|---|

Molecular Formula |

C2F3O2- |

Molecular Weight |

113.02 g/mol |

IUPAC Name |

2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |

InChI Key |

DTQVDTLACAAQTR-UHFFFAOYSA-M |

SMILES |

C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-] |

Key on ui other cas no. |

14477-72-6 |

Synonyms |

Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.